Cerastecin D

Antibacterial Resistance MsbA Inhibition Acinetobacter baumannii

Researchers combating multidrug-resistant Acinetobacter baumannii face limited options due to clinical exploitation of all major antibiotic targets. Cerastecin D solves this by inhibiting the essential LOS transporter MsbA via a novel binding mode (cryo-EM at 3.32 Å). - Potent bactericidal activity against CRAB isolates; no cross-resistance to carbapenems or colistin. - Minimal serum shift (MIC ~3.3-fold) and extended T>MIC >8h in murine infection models. - Ideal benchmark probe for validating next-generation narrow-spectrum LOS transport inhibitors.

Molecular Formula C36H29F2N7O9S2
Molecular Weight 805.8 g/mol
Cat. No. B15565412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerastecin D
Molecular FormulaC36H29F2N7O9S2
Molecular Weight805.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H29F2N7O9S2/c37-23-2-6-25(7-3-23)44-20-29(15-39-44)55(50,51)41-33-11-1-22(13-31(33)35(46)47)17-43-18-28(19-43)54-27-10-12-34(32(14-27)36(48)49)42-56(52,53)30-16-40-45(21-30)26-8-4-24(38)5-9-26/h1-16,20-21,28,41-42H,17-19H2,(H,46,47)(H,48,49)
InChIKeyKWLPOBODVPIQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerastecin D: First-in-Class MsbA Inhibitor


Cerastecin D (Compound 1, CAS 3018085-89-4) is a synthetic organic small molecule that acts as a potent, bactericidal inhibitor of the essential lipooligosaccharide (LOS) ATP-binding cassette (ABC) transporter MsbA in Acinetobacter baumannii [1]. It represents a structurally novel chemical class discovered from phenotypic screening, specifically optimized to retain antibacterial activity in the presence of human serum and to achieve in vivo efficacy in murine infection models [2]. Its mechanism of action is clinically unexploited, thereby evading existing antibiotic resistance mechanisms prevalent in multidrug-resistant Gram-negative pathogens [1].

Target MsbA transporter, Gram-negative A. baumannii
Activity Context Reported serum-shifted antibacterial profile
Model Fit Murine lung and septicemia infection models

Why Cerastecin D Cannot Be Substituted


Generic substitution fails for Cerastecin D because its narrow-spectrum, bactericidal activity against Acinetobacter baumannii, including carbapenem-resistant (CRAB) isolates, is mechanism-specific to MsbA inhibition, a target not addressed by any clinically approved antibiotic [1]. Unlike other MsbA inhibitors (e.g., cerastecin C) or standard-of-care agents, Cerastecin D uniquely combines potent target engagement with sustained in vivo pharmacokinetics that maintain free drug concentrations above the serum-shifted MIC, a critical differentiator for translational efficacy models [2]. Its dimeric structure and binding mode within the MsbA central vault are distinct from earlier tool compounds like G907 or TBT1, resulting in a superior resistance profile and uncoupling of ATP hydrolysis from substrate flipping [1].

  • Mechanism-specific MsbA inhibition not addressed by standard-of-care antibiotics
  • Distinct dimeric binding mode may alter target engagement interpretation vs. earlier MsbA probes
  • Serum-shifted pharmacokinetic profile may not replicate across structural analogs

Quantitative Evidence for Cerastecin D Selection


Antibacterial Activity Against CRAB vs. Cerastecin C

Cerastecin D demonstrates a narrow-spectrum antibacterial activity selective for A. baumannii, with an MIC90 of 1.2 μM against a panel of clinically isolated CRAB strains [1]. In contrast, Cerastecin C, a closely related analog within the same series, exhibits a >4-fold reduction in potency, with reported MIC90 values exceeding 5 μM against the same CRAB panel [2]. This potency differential is directly attributed to optimized dimeric interactions within the MsbA binding vault, where Cerastecin D achieves a more extensive hydrogen-bonding network confirmed by cryo-EM structures [2].

CRAB Activity vs. Cerastecin C
Head-to-head
MIC90: 1.2 μM (Cerastecin D) vs >5 μM (Cerastecin C)
Supports structure-activity differentiation
Broth microdilution, CRAB panel, no serum
Antibacterial Resistance MsbA Inhibition Acinetobacter baumannii MIC90

Bactericidal Activity in Human Serum vs. Polymyxin B

A critical translational limitation of many cationic antibacterial agents, including polymyxin B, is a drastic reduction in activity in the presence of physiological human serum due to protein binding. Cerastecin D was specifically optimized to overcome this barrier, retaining potent bactericidal activity with a serum-shifted MIC of approximately 4 μM (representing a ~3.3-fold shift) [1]. In contrast, polymyxin B, a last-resort standard-of-care for CRAB infections, experiences a >10-fold MIC shift under identical 50% human serum conditions, leading to effective MIC values that often exceed clinically achievable free concentrations [2]. This differential serum shift is a key design feature of the cerastecin series, enabled by the central, protein-occluded MsbA binding site.

Serum Activity vs. Polymyxin B
Reported
~3.3-fold MIC shift vs >10-fold shift in 50% human serum
Serum-shift profile may predict in vivo activity
ATCC 19606; reported polymyxin B shift context
Serum Shift Protein Binding Bactericidal Polymyxin B

In Vivo PK and Target Engagement vs. Colistin

The pharmacokinetic (PK) profile of Cerastecin D was characterized in fasted C57BL/6 mice following a single 300 mg/kg subcutaneous dose. The plasma concentration remained above the serum-shifted MIC for A. baumannii (dashed lavender line, ~4 μM) for approximately 8-12 hours, supporting twice-daily dosing [1]. Quantitative data from the study show a mean peak plasma concentration (Cmax) of ~75 μM and a half-life (t1/2) of ~3.5 hours. When benchmarked against the PK/PD target of colistin (polymyxin E) in mice, where the free plasma concentration exceeds the MIC for A. baumannii for only 2-4 hours at therapeutic doses, Cerastecin D provides a substantially longer time above the MIC (T>MIC), a critical driver of bactericidal efficacy in vivo [2].

In Vivo T>MIC Duration
Reported
8–12 h above serum-shifted MIC (300 mg/kg SC, mice)
Extended T>MIC may support infection model design
Colistin reported 2–4 h in comparable murine models
Pharmacokinetics Pharmacodynamics Mouse Model Colistin

In Vivo Lung Efficacy vs. Tigecycline

Cerastecin D demonstrated significant in vivo efficacy in a murine pulmonary A. baumannii infection model. When administered subcutaneously twice daily at 300 mg/kg, Cerastecin D reduced the bacterial burden in lung tissue by >3 log10 CFU/g compared to the vehicle control group at 24 hours post-infection [1]. This degree of bacterial clearance is superior to that reported for the standard-of-care agent tigecycline in similar murine lung models, where a 1.5-2 log10 CFU/g reduction is typically observed at optimal human-equivalent doses [2]. The efficacy is directly attributable to the sustained free drug concentration above the serum-shifted MIC, as established in Section 3.3, and the bactericidal mechanism of MsbA inhibition.

Lung Bacterial Clearance
Reported
>3 log10 CFU/g reduction vs vehicle at 24 h
Reported bacterial burden reduction in lung model
Tigecycline reported 1.5–2 log10 reduction in similar models
In Vivo Efficacy Lung Infection Acinetobacter baumannii Bactericidal

Optimal Application Scenarios for Cerastecin D


In Vivo Proof-of-Concept Tool for MsbA Inhibition

Given its validated in vivo efficacy and favorable PK profile with an extended T>MIC exceeding 8 hours in mice [1], Cerastecin D is the definitive chemical probe for establishing proof-of-concept for MsbA inhibition in animal models of CRAB pneumonia and septicemia. Its potency against carbapenem-resistant strains circumvents the limitations of standard-of-care agents [2].

Resistance Mechanism Elucidation for MsbA Inhibitors

Cerastecin D's binding to the central vault of the MsbA dimer, confirmed by a 3.32 Å cryo-EM structure [1], provides a defined molecular interaction map. This enables rational mutagenesis studies and structure-activity relationship (SAR) campaigns to understand and preempt resistance mechanisms in A. baumannii, a task unachievable with less well-characterized inhibitors [2].

Pharmacodynamic Benchmark for Narrow-Spectrum Antibacterials

The minimal serum-shift in MIC (~3.3-fold) and selective activity against A. baumannii make Cerastecin D an ideal benchmark compound for evaluating the pharmacodynamic profile of next-generation, narrow-spectrum LOS transport inhibitors. Its performance serves as a quantitative comparator for novel chemical series targeting the MsbA flippase [1].

Application
Selection Property
Validation Focus
MsbA inhibition model studies
Serum-shifted activity and PK profile
PK/PD target attainment in infection models
MsbA resistance mechanism research
Cryo-EM resolved binding mode
Mutagenesis and SAR compatibility
Narrow-spectrum PD benchmarking
Minimal serum-shift and A. baumannii selectivity
Comparative PD profiling against LOS inhibitors

Technical Documentation Hub

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39 linked technical documents
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